molecular formula C13H11N3O5S B8630540 2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid CAS No. 62083-99-2

2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid

Cat. No.: B8630540
CAS No.: 62083-99-2
M. Wt: 321.31 g/mol
InChI Key: MAQHYXQBQUXBFB-UHFFFAOYSA-N
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Description

2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid is a useful research compound. Its molecular formula is C13H11N3O5S and its molecular weight is 321.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62083-99-2

Molecular Formula

C13H11N3O5S

Molecular Weight

321.31 g/mol

IUPAC Name

2-amino-5-[(4-sulfophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H11N3O5S/c14-12-6-3-9(7-11(12)13(17)18)16-15-8-1-4-10(5-2-8)22(19,20)21/h1-7H,14H2,(H,17,18)(H,19,20,21)

InChI Key

MAQHYXQBQUXBFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)C(=O)O)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sulfanilic acid (8.65 g, 0.05 mol) and sodium nitrite (3.8 g) were dissolved in water (pH 8, 100 ml). This solution was added to a beaker containing ice (30 g) and concentrated hydrochloric acid (15 ml). After stirring for 15 minutes, sulfamic acid (0.5 g) was added. This diazonium salt solution was added to a solution of the 2-((sulfomethyl)amino)benzoic acid prepared in stage 1 in water (150 ml) at 0 to 5° C. The reaction mixture was stirred at 0-5° C. for 1.5 hours while the pH of the reaction medium was maintained at pH 4 to 4.5 by the addition of dilute sodium hydroxide solution. When the diazonium salt had been consumed the product was precipitated by the addition of 2M hydrochloric acid. The precipitate was collected by filtration and then dissolved in water (200 ml) adjusted to pH 12 with lithium hydroxide. The resultant solution was stirred at 70° C. for 2 hours, maintaining the pH by periodic addition of 2M lithium hydroxide solution. After cooling, the reaction mixture was adjusted to pH6 with 2M hydrochloric acid. The precipitated dye was collected by filtration as a brown solid (18 g).
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-((sulfomethyl)amino)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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